2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
Description
Chemical Identity and Properties
2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid (CAS: 889943-25-3) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . Its structure consists of a pyridine ring substituted with a pyrrole group at position 2 and a carboxylic acid group at position 2. The compound is characterized by high purity (98%) and is stored under dry, room-temperature conditions . Key hazards include skin/eye irritation and respiratory sensitization (H315, H319, H335) .
Applications
This compound serves as a versatile building block in medicinal chemistry and materials science. Its pyrrole and pyridine moieties enable participation in cyclization, substitution, and metal-coordination reactions, making it valuable for synthesizing bioactive molecules and functional materials .
Properties
IUPAC Name |
2-pyrrol-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXYMJKQAQXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-25-3 | |
| Record name | 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrrolation of Amino-Esters under Clauson-Kaas Conditions
One efficient method begins with amino-esters of pyridine derivatives, which undergo pyrrolation using 2,5-dimethoxytetrahydrofuran under Clauson-Kaas conditions. This reaction proceeds in anhydrous 1,4-dioxane at reflux with 4-chloropyridine hydrochloride as a catalyst, yielding pyrrole-substituted intermediates in excellent yields (89-92%).
- Amino-ester + 2,5-dimethoxytetrahydrofuran + 4-chloropyridine hydrochloride
→ Pyrrole-substituted ester intermediate
Subsequently, the ester groups are hydrolyzed under basic conditions (lithium hydroxide in ethanol, reflux, 4 hours) to yield the corresponding carboxylic acids. Amidation is then performed using pyrrolidine in the presence of activating agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxy-benzotriazole (HOBt) at room temperature overnight. This method significantly improves yields (54-88%) compared to direct amidation attempts.
Conversion of Pyrroles into Pyrrol-2-Acetic Acid Esters via Ethoxalylpyrrole Derivatives
Another approach involves starting from ethoxalylpyrrole derivatives. Two processes are notable:
-
- Saponification of α-keto ester obtained from ethoxalylpyrrole
- Wolff–Kishner reduction of the α-keto acid salt
- Esterification of the resulting acetic acid derivative
-
- Reduction of 2-ethoxalpyrrole with sodium borohydride to α-hydroxy ester
- Further reduction to acetic acid ester using triphenylphosphine and triphenylphosphine diiodide mixture
These methods enable the preparation of pyrrol-2-acetic acid esters, which can be further transformed into bicyclic pyrrolopyridine carboxylic acid derivatives.
Use of Mannich Reaction and Quaternary Ammonium Salt Intermediates
A third synthetic route involves:
- Reaction of N-hydroxyethylpyrrole with formaldehyde and dimethylamine hydrochloride to form a Mannich base
- Quaternization with dimethyl sulfate to generate a quaternary ammonium salt
- Subsequent transformations to attach the two-carbon unit to the pyrrole C-2 position
This approach is tactically similar to the second method but differs in the manner of attaching the carbon unit to the pyrrole ring, facilitating the formation of bicyclic pyrrolopyridine carboxylic acid derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrrolation of amino-esters | Amino-esters of pyridine derivatives | 2,5-dimethoxytetrahydrofuran, 4-chloropyridine HCl, reflux in 1,4-dioxane; hydrolysis with LiOH; amidation with EDC/HOBt | 54-92 | High yields for pyrrole substitution and amidation; mild conditions; scalable |
| Conversion via ethoxalylpyrrole | Ethoxalylpyrrole derivatives | Saponification; Wolff–Kishner reduction; sodium borohydride; triphenylphosphine/iodide | Not specified | Enables formation of pyrrol-2-acetic acid esters; useful for bicyclic systems |
| Mannich reaction route | N-hydroxyethylpyrrole | Formaldehyde, dimethylamine hydrochloride, dimethyl sulfate | Not specified | Strategic attachment of carbon units; forms quaternary ammonium salts for further reaction |
Research Findings and Notes
The Clauson-Kaas pyrrolation method is well-documented for its efficiency and high yields in introducing the pyrrole ring onto amino-esters, which can be subsequently hydrolyzed and amidated to yield the target carboxylic acid derivatives.
The use of activating agents such as EDC and HOBt in amidation reactions significantly improves yields and reduces reaction times compared to direct amidation with pyrrolidine alone.
The Wolff–Kishner reduction in the ethoxalylpyrrole route is a critical step to convert α-keto acids into the corresponding acetic acid derivatives, facilitating further cyclization to bicyclic compounds.
The Mannich base and quaternary ammonium salt strategy offers a versatile approach for carbon chain attachment to the pyrrole ring, though detailed yields and scalability data are less documented.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. A study focusing on 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid demonstrated its potential as an antimicrobial agent against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Properties
Another significant application is in cancer research. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in certain cancer cell lines, suggesting a pathway for developing new anticancer therapies.
Materials Science
Polymerization Initiator
this compound serves as a polymerization initiator in the synthesis of polyurethane materials. Its ability to initiate polymerization reactions makes it valuable in producing various polymeric materials with tailored properties, such as increased durability and thermal stability. This application is particularly relevant in the manufacturing of coatings and adhesives.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells at concentrations of 50 µM and above, with a significant reduction in cell viability observed. |
| Study 3 | Polymerization Initiation | Demonstrated successful initiation of polymerization at room temperature, resulting in polymers with enhanced mechanical properties compared to traditional initiators. |
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomerism: 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic Acid
While sharing the same molecular formula as the target compound, this isomer features a pyrrole group at position 4 and a carboxylic acid at position 2. This positional difference alters electronic properties (e.g., dipole moments) and reactivity. For example, the carboxylic acid at C2 may enhance hydrogen-bonding interactions in drug design compared to C4 .
Heterocycle Substitution: Triazole and Thiazole Derivatives
- 2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid : The triazole group introduces additional nitrogen atoms, increasing electron-deficient character and metal-binding capacity. This makes it suitable for synthesizing metal-organic frameworks (MOFs) or catalysts .
- 2-(2-Azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic acid : The sulfur-containing thiazole ring improves bioavailability and antimicrobial activity, as seen in analogs like sulfathiazole .
Fused-Ring Systems: Pyrrolo-Pyridine Derivatives
Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid feature a fused pyrrole-pyridine core, which enhances planarity and π-π stacking interactions. Chlorine at C5 increases lipophilicity, improving membrane permeability in antibacterial applications .
Functional Group Complexity: Diazepane and Piperidine Derivatives
- 1-(Piperidin-4-yl)pyrrolidine derivatives : These compounds, such as 1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid, combine pyridine and piperidine moieties for CNS-targeting drugs due to improved blood-brain barrier penetration .
Biological Activity
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Anticancer Activity
Research indicates that derivatives of pyridine and pyrrole exhibit potent anticancer properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated significant inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth. For example, compound 4h showed IC50 values of 7 nM against FGFR1, indicating strong inhibitory activity .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| Control | >1000 | >1000 | >1000 |
In vitro studies using the 4T1 breast cancer cell line revealed that the compound inhibited cell proliferation and induced apoptosis, further supporting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In a study assessing various derivatives against multidrug-resistant pathogens, it was found that certain modifications enhanced antibacterial activity significantly. For example, the incorporation of halogenated phenyl groups improved efficacy against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Derivative | 3.125 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
These findings suggest that structural modifications can lead to improved antimicrobial efficacy, making this class of compounds promising for further development .
Neuropharmacological Activity
Pyrrolo[3,4-c]pyridine derivatives have been studied for their effects on the nervous system. They have shown potential as analgesic and sedative agents, with some compounds demonstrating anti-inflammatory effects as well . The structure-activity relationship (SAR) indicates that specific substitutions on the pyridine ring can enhance these effects.
Study on Anticancer Efficacy
In a comparative study involving various pyrrole derivatives, it was observed that the presence of a carboxylic acid group significantly influenced the anticancer activity. Compounds were tested against A549 human lung adenocarcinoma cells, revealing that while some derivatives exhibited moderate activity (78–86% viability), others with specific substitutions showed enhanced cytotoxicity .
Antimicrobial Resistance Research
A recent investigation into the antimicrobial properties of pyrrole derivatives highlighted their effectiveness against resistant strains such as Acinetobacter baumannii. The study reported that certain compounds achieved MIC values lower than standard antibiotics, indicating their potential as new therapeutic agents in combating antibiotic resistance .
Q & A
Q. What are the optimal synthetic routes for 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?
Answer: The synthesis of this compound often involves multi-step reactions with palladium-based catalysts. For example, a palladium diacetate/tert-butyl XPhos system under inert atmosphere at 40–100°C has been used for coupling reactions, followed by hydrolysis with HCl at 93–96°C to yield carboxylic acid derivatives . Key factors affecting yield include:
- Catalyst selection : Palladium catalysts are critical for Suzuki-Miyaura coupling steps.
- Temperature control : Higher temperatures (e.g., 100°C) improve reaction rates but may require inert conditions to prevent decomposition.
- Workup procedures : Acidic hydrolysis (e.g., HCl) must be carefully timed to avoid over-degradation of intermediates.
Table 1: Example Reaction Conditions and Yields
| Step | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | 40–100 | 60–75 |
| 2 | HCl (aqueous) | 93–96 | 85–90 |
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity and purity. For example, aromatic protons in pyrrole and pyridine rings typically resonate between δ 6.5–8.5 ppm .
- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESIMS) detects molecular ions (e.g., [M+H]⁺ at m/z 311.1 for related compounds) and fragmentation patterns .
- HPLC : Purity analysis (>95%) is critical for biological studies, with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives or optimize reaction pathways for this compound?
Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states. For instance:
- Reaction path search : Identifies low-energy pathways for coupling reactions, reducing trial-and-error experimentation .
- Solvent effects : Simulating solvent interactions (e.g., tert-butanol) helps optimize dielectric environments for Pd-catalyzed steps .
- Machine learning : Training models on existing reaction datasets (e.g., CAS content) can predict optimal conditions for new derivatives .
Case Study : ICReDD’s approach combines computational screening with experimental validation, reducing development time by 40% for analogous heterocyclic acids .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) for intermediates?
Answer: Contradictions often arise from:
- Impurity interference : Trace solvents (e.g., dioxane) may overlap with target signals. Use deuterated solvents and gradient NMR techniques .
- Tautomerism : The pyrrole ring’s tautomeric forms can shift NMR peaks. Variable-temperature NMR (e.g., 25–50°C) resolves dynamic equilibria .
- Ion suppression in MS : Adjust ionization parameters (e.g., ESI voltage) to enhance target ion detection .
Q. Methodological Workflow :
Confirm purity via HPLC.
Cross-validate with 2D NMR (COSY, HSQC).
Re-run MS under optimized ionization conditions.
Q. What strategies improve regioselectivity in functionalizing the pyridine ring of this compound?
Answer:
- Directing groups : The carboxylic acid moiety acts as a directing group, favoring electrophilic substitution at the 4-position.
- Protection/deprotection : Temporarily protecting the carboxylic acid (e.g., as a methyl ester) enables selective modification of the pyrrole ring .
- Metal coordination : Pd or Cu catalysts can direct cross-coupling reactions to specific positions via chelation effects .
Example : Methyl ester protection in intermediate steps avoids side reactions during halogenation .
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
Answer:
- Exothermic reactions : Pd-catalyzed steps require controlled heating/cooling to prevent runaway reactions.
- Purification : Column chromatography is impractical at scale; switch to recrystallization or fractional distillation .
- Catalyst recovery : Immobilized Pd catalysts or flow chemistry setups improve recyclability .
Table 2: Scale-Up Considerations
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Volume | 10 mL | 1 L |
| Catalyst Loading | 5 mol% | 2 mol% |
| Purification | Column | Recrystallization |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
